3,6-Bis(dimethylamino)-10-nonylacridinium

Übersicht

Beschreibung

Acridine Orange 10-nonyl (bromide) is a fluorescent dye that is widely used in biological and chemical research. It is a derivative of acridine orange, modified with a nonyl group and bromide ion. This compound is particularly known for its ability to selectively bind to cardiolipin, a lipid found in the inner mitochondrial membrane, making it a valuable tool for studying mitochondrial function and structure .

Vorbereitungsmethoden

The synthesis of Acridine Orange 10-nonyl (bromide) involves the alkylation of acridine orange with a nonyl bromide. The reaction typically takes place in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include:

Temperature: Room temperature

Solvent: Ethanol or dimethyl sulfoxide (DMSO)

Reaction Time: Several hours to ensure complete reaction

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Acridinorange-10-nonyl (Bromid) durchläuft verschiedene Arten von chemischen Reaktionen:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Es kann auch reduziert werden, obwohl dies in typischen Anwendungen weniger verbreitet ist.

Substitution: Die Nonylgruppe kann unter geeigneten Bedingungen durch andere Alkylgruppen substituiert werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Acridinorange-10-nonyl (Bromid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als fluoreszierende Sonde zur Untersuchung von Lipidwechselwirkungen und Membrandynamik verwendet.

Biologie: Wird zur Analyse der Mitochondrienfunktion eingesetzt, insbesondere zur Detektion und Quantifizierung von Cardiolipin.

Medizin: Wird im Studium der Apoptose und Multiresistenz von Krebszellen eingesetzt.

Industrie: Anwendung bei der Entwicklung von diagnostischen Tests und als Färbemittel in verschiedenen analytischen Techniken .

5. Wirkmechanismus

Der Wirkmechanismus von Acridinorange-10-nonyl (Bromid) beinhaltet seine selektive Bindung an Cardiolipin in der inneren Mitochondrienmembran. Diese Bindung ist unabhängig vom mitochondrialen Membranpotential, was es von anderen Mitochondriensondeln unterscheidet. Die Fluoreszenzeigenschaften der Verbindung ermöglichen die Visualisierung und Quantifizierung von Cardiolipin, was Einblicke in die Mitochondrien-Gesundheit und -Funktion bietet .

Wirkmechanismus

The mechanism of action of Acridine Orange 10-nonyl (bromide) involves its selective binding to cardiolipin in the inner mitochondrial membrane. This binding is independent of the mitochondrial membrane potential, which distinguishes it from other mitochondrial probes. The compound’s fluorescence properties allow for the visualization and quantification of cardiolipin, providing insights into mitochondrial health and function .

Vergleich Mit ähnlichen Verbindungen

Acridinorange-10-nonyl (Bromid) ist einzigartig in seiner selektiven Bindung an Cardiolipin und seiner Unabhängigkeit vom Membranpotential. Ähnliche Verbindungen umfassen:

Acridinorange: Die Stammverbindung, die zur allgemeinen Anfärbung von Nukleinsäuren verwendet wird.

Acridinorangehydrochlorid: Ein weiteres Derivat, das für ähnliche Anwendungen verwendet wird, aber unterschiedliche Bindungseigenschaften aufweist.

Ethidiumbromid: Ein Nukleinsäurefarbstoff, der in die DNA interkaliert und in der Gelelektrophorese verwendet wird.

Propidiumiodid: Ein fluoreszierender Farbstoff, der an DNA bindet und häufig in Zellviabilitätsassays verwendet wird

Acridinorange-10-nonyl (Bromid) zeichnet sich durch seine spezifische Wechselwirkung mit Cardiolipin und seine Nützlichkeit in Mitochondrienstudien aus.

Biologische Aktivität

3,6-Bis(dimethylamino)-10-nonylacridinium (often referred to as NAO) is a synthetic compound belonging to the acridine family, recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, research applications, and comparative analysis with similar compounds.

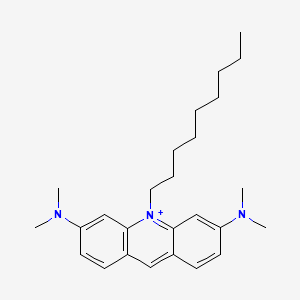

Chemical Structure and Properties

This compound is characterized by its unique structure that includes:

- Acridine Core : Provides a planar structure conducive for intercalation with DNA.

- Dimethylamino Groups : Enhance solubility and biological activity.

- Nonyl Chain : Increases lipophilicity and membrane permeability, making it effective in targeting cellular components.

The primary mechanism of action for this compound involves its interaction with biological molecules, particularly DNA. The compound intercalates into the DNA structure, disrupting normal function and leading to various biological effects. This intercalation is facilitated by the planar structure of the acridine core, allowing it to insert between DNA base pairs .

1. Mitochondrial Targeting

This compound is utilized as a mitochondrial dye due to its high affinity for cardiolipin (CL), a lipid found in the inner mitochondrial membrane. Its ability to specifically target mitochondria makes it a valuable tool in cellular imaging and studies involving mitochondrial dynamics .

2. Anticancer Properties

Research indicates potential anticancer properties of NAO. Its ability to intercalate with DNA may contribute to its efficacy in inhibiting cancer cell proliferation. Studies have shown that acridine derivatives can induce apoptosis in various cancer cell lines.

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its mechanism may involve disruption of bacterial cell membranes and interference with nucleic acid synthesis.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with other acridine derivatives is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3,6-Bis(dimethylamino)-9H-xanthen-9-one | Similar dimethylamino groups | Fluorescent dye |

| 3,6-Bis(dimethylamino)acridine(p-cymene)dichlororuthenium(II) | Ruthenium complex | Catalytic applications |

| 10-N-nonyl acridine orange (NAO) | Nonyl chain enhances targeting | Mitochondrial probe |

Uniqueness : The nonyl chain in NAO enhances its lipophilicity and membrane permeability compared to similar compounds, contributing to its specific biological activities .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Mitochondrial Mass : Research using NAO demonstrated its effectiveness in quantifying mitochondrial mass in MycER cells. Results indicated that exposure to NAO allowed for clear visualization of mitochondrial dynamics over time .

- Anticancer Activity Evaluation : In vitro studies showed that NAO could inhibit the growth of specific cancer cell lines by inducing apoptosis through DNA intercalation.

Eigenschaften

IUPAC Name |

3-N,3-N,6-N,6-N-tetramethyl-10-nonylacridin-10-ium-3,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N3/c1-6-7-8-9-10-11-12-17-29-25-19-23(27(2)3)15-13-21(25)18-22-14-16-24(28(4)5)20-26(22)29/h13-16,18-20H,6-12,17H2,1-5H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKMESCAQLVOQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N3+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30999372 | |

| Record name | 3,6-Bis(dimethylamino)-10-nonylacridin-10-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78125-98-1, 81650-07-9 | |

| Record name | N(10)-Nonylacridine orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078125981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-N-Nonylacridinium orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081650079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Bis(dimethylamino)-10-nonylacridin-10-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NONYLACRIDINE ORANGE CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD9ROX569A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.